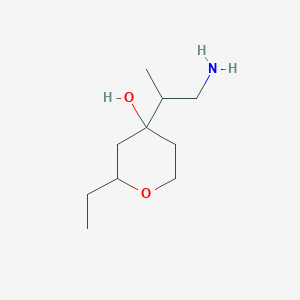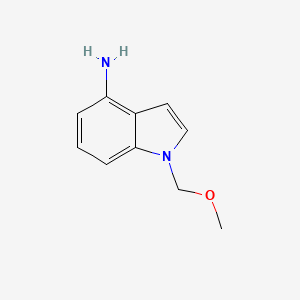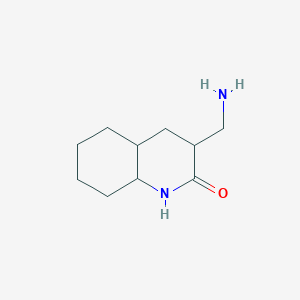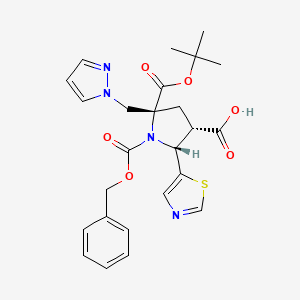![molecular formula C10H21BrSi B13169180 {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13169180.png)
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C10H21BrSi. This compound is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to a trimethylsilane group. It is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane typically involves the reaction of cyclopentylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopentylmethyl bromide+Trimethylsilyl chlorideNaH[1-(Bromomethyl)cyclopentyl]methyltrimethylsilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like tetrahydrofuran (THF), and bases such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of {[1-(Substituted)methyl]cyclopentyl}methyltrimethylsilane.
Reduction: Formation of {[1-(Methyl)cyclopentyl]methyl}trimethylsilane.
Oxidation: Formation of {[1-(Hydroxymethyl)cyclopentyl]methyl}trimethylsilane or corresponding ketones.
Wissenschaftliche Forschungsanwendungen
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the trimethylsilane group provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets, depending on the nature of the substituents introduced during chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane
- {[1-(Iodomethyl)cyclopentyl]methyl}trimethylsilane
- {[1-(Hydroxymethyl)cyclopentyl]methyl}trimethylsilane
Uniqueness
{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is unique due to the presence of the bromomethyl group, which offers a balance between reactivity and stability. Bromine is a good leaving group, making the compound suitable for various substitution reactions, while the trimethylsilane group enhances the compound’s lipophilicity and stability.
Eigenschaften
Molekularformel |
C10H21BrSi |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclopentyl]methyl-trimethylsilane |
InChI |
InChI=1S/C10H21BrSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3 |
InChI-Schlüssel |
IMAQJUNJBLMNGT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1(CCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)

![(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13169125.png)
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)




![1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)

